5-(Acetylamino)thiophene-2-carboxylic acid
Overview
Description
5-(Acetylamino)thiophene-2-carboxylic acid is an organic compound with the molecular formula C(_7)H(_7)NO(_3)S and a molecular weight of 185.199 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, substituted with an acetylamino group at the 5-position and a carboxylic acid group at the 2-position. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Mechanism of Action
Target of Action
Related compounds such as 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as inhibitors of hcv ns5b polymerase , suggesting that 5-(Acetylamino)thiophene-2-carboxylic acid may have similar targets.
Mode of Action
It is known that related compounds can inhibit enzymes such as the hcv ns5b polymerase . This suggests that this compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect the replication of hcv by inhibiting the ns5b polymerase .
Pharmacokinetics
The compound’s molecular weight of 185199 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
If the compound acts similarly to related compounds, it may inhibit the function of certain enzymes, leading to a decrease in the replication of hcv .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)thiophene-2-carboxylic acid typically involves the acetylation of 5-amino-2-thiophenecarboxylic acid. One common method includes the reaction of 5-amino-2-thiophenecarboxylic acid with acetic anhydride under acidic conditions to introduce the acetyl group . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the mixture is heated to promote the acetylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 3- and 4-positions, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 5-Amino-2-thiophenecarboxylic acid.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-(Acetylamino)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-thiophenecarboxylic acid: Lacks the acetyl group, making it less lipophilic and potentially altering its reactivity and biological activity.
5-(Methylamino)thiophene-2-carboxylic acid: Contains a methylamino group instead of an acetylamino group, which can affect its chemical properties and interactions.
5-(Benzylamino)thiophene-2-carboxylic acid: The bulkier benzyl group can significantly influence the compound’s steric properties and reactivity.
Uniqueness
5-(Acetylamino)thiophene-2-carboxylic acid is unique due to the presence of both an acetylamino group and a carboxylic acid group on the thiophene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-acetamidothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)8-6-3-2-5(12-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHWNVTOWFQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409453 | |
Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-46-7 | |
Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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